

molecular docking studies of Hexythiazox with chitin synthase

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Compound Focus: Hexythiazox

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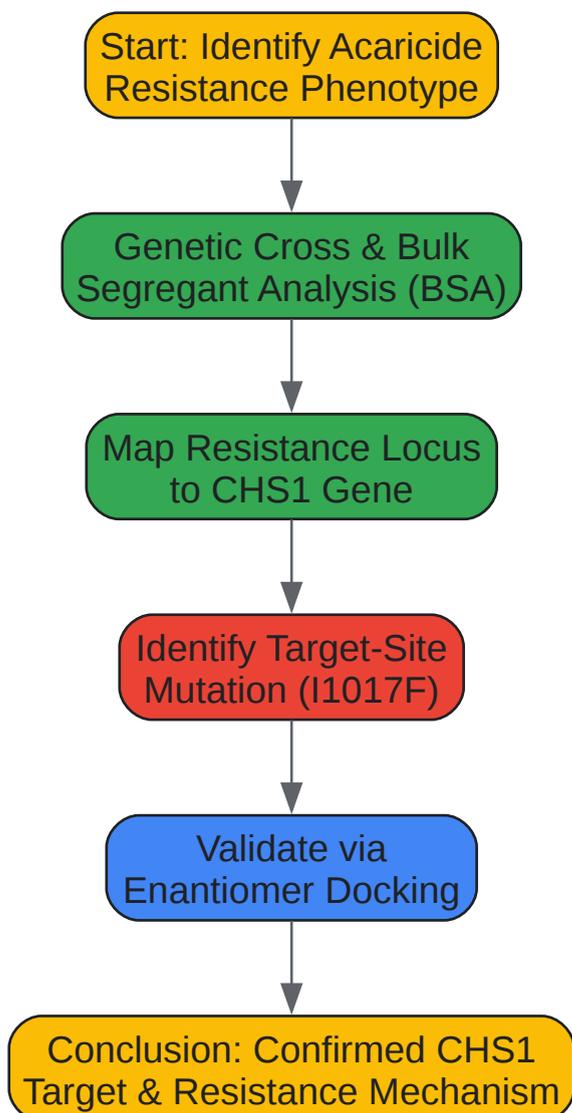
Molecular Docking and Resistance Data for Hexythiazox

Aspect	Key Findings	Experimental Support
Molecular Target	Chitin synthase 1 (CHS1) [1]	Genetic mapping and cross-resistance studies in <i>Tetranychus urticae</i> [1].
Resistance Mutation	I1017F substitution in CHS1 [1] [2]	Monogenic, recessive resistance found in resistant mite strains; high prevalence in field populations (94-100%) [1] [2].
Enantioselectivity	(4R,5R)-(+)-HTZ is the highly active enantiomer [3]	Bioassay and molecular docking against <i>Tetranychus</i> mites.
Comparative Bioactivity	(4R,5R)-(+)-HTZ is 708-1719x more active against mite eggs than (4S,5S)-(-)-HTZ [3]	Bioactivity against <i>Tetranychus cinnabarinus</i> and <i>Tetranychus urticae</i> eggs [3].
Proposed Binding Mechanism	(4R,5R)-(+)-HTZ forms more stable interactions with the CHS1 active site [3]	Computational molecular docking, indicating greater binding affinity [3].

Experimental Protocols for Key Studies

The foundational data comes from a combination of biological assays, genetic analysis, and computational modeling.

- **Genetic Mapping of Resistance and Target Identification:** A key study used **bulk segregant analysis (BSA)** to map a monogenic resistance locus in a **hexythiazox**-resistant *Tetranychus urticae* strain (HexR) [1]. The process involved crossing resistant and susceptible mites, sequencing pooled DNA from progeny with resistant phenotypes, and mapping the shared locus to the **CHS1 gene**. A specific **I1017F mutation** was identified as the cause of resistance to **hexythiazox**, clofentezine, and etoxazole [1].
- **Enantiomer-Specific Bioactivity and Docking:** A 2024 study isolated the two enantiomers of **hexythiazox** and evaluated them through **leaf-dip bioassays** on mite eggs to determine lethal concentration (LC50) values [3]. For molecular docking, the 3D structure of CHS1 was modeled. Docking software (specific tools not named) was used to simulate the binding of each enantiomer, revealing that the active (4R,5R)-(+)-HTZ form had a more favorable binding energy and stronger interactions with the enzyme's active site [3].
- **Field Resistance Monitoring and Structural Analysis:** A 2025 study on *Tetranychus urticae* populations from hops and mint fields used **diagnostic bioassays** and **DNA sequencing** to screen for known resistance mutations [2]. **Molecular docking** was then employed to visualize how the I1017F mutation in CHS1 alters the binding of etoxazole (a same-class acaricide), providing a structural explanation for the observed resistance [2].



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Interpretation and Research Implications

- **Target-Site Resistance is Key:** The **I1017F mutation** in CHS1 is a major and widespread mechanism of resistance not only to **hexythiazox** but also to other mite growth inhibitors like etoxazole and clofentezine, indicating cross-resistance [1] [2]. This mutation likely causes resistance by sterically hindering acaricide binding, reducing its efficacy.
- **High-Efficiency Enantiomer Development:** The dramatic bioactivity difference between enantiomers suggests that developing and using purified **(4R,5R)-(+)-HTZ** could allow for effective mite control at significantly lower application rates, aligning with goals for risk reduction [3].

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